1-Methylisoquinolin-3-amine
Overview
Description
1-Methylisoquinolin-3-amine is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are structurally similar to quinolines, with a nitrogen atom in the second position of the benzene ring. This compound is characterized by a methyl group attached to the nitrogen atom at the third position of the isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinolin-3-amine can be synthesized through several methods, including the Biltz synthesis and the Pictet-Spengler reaction. The Biltz synthesis involves the reaction of ortho-nitrobenzaldehyde with acetone in the presence of ammonia and a reducing agent. The Pictet-Spengler reaction, on the other hand, involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinolin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically results in the formation of isoquinoline derivatives with reduced functional groups.
Substitution: Substitution reactions can produce a variety of substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
1-Methylisoquinolin-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methylisoquinolin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-Methylisoquinolin-1-amine
3-Methylisoquinolin-5-amine
1-Methoxyisoquinolin-3-amine
Properties
IUPAC Name |
1-methylisoquinolin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFBXJAERRYNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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